molecular formula C11H16N2O3S B6341734 tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate CAS No. 1111597-87-5

tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate

Cat. No. B6341734
CAS RN: 1111597-87-5
M. Wt: 256.32 g/mol
InChI Key: TUCDUUNKHNEUPU-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate (TBHTC) is an organic compound that has been used in a variety of scientific research applications. TBHTC is a small molecule that has been found to possess a variety of biochemical and physiological effects, making it a useful tool for investigating a range of biological processes.

Scientific Research Applications

Directed Lithiation and Applications

tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate is involved in lithiation processes. Smith et al. (2013) described the directed lithiation of similar urea and carbamate compounds at low temperatures with n-BuLi in anhydrous THF, leading to the formation of dilithium reagents. These reagents, upon reaction with various electrophiles, yielded high yields of the corresponding substituted products. This highlights the compound's potential utility in synthetic organic chemistry for generating diverse molecules (Smith, El‐Hiti, & Alshammari, 2013).

Catalytic Applications and Intermediate Formation

Another study focused on the catalytic potential of similar compounds. Storgaard and Ellman (2009) discussed the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, using tert-butyl carbamate as a key intermediate. This process underscores the compound's role in asymmetric synthesis, crucial for producing optically active pharmaceuticals (Storgaard & Ellman, 2009).

Synthesis of Biologically Active Compounds

The compound has also been highlighted in the synthesis of biologically active compounds. Zhao et al. (2017) detailed the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, an important intermediate in the synthesis of osimertinib (AZD9291) and other biologically active compounds. They established a rapid synthetic method and optimized the process, demonstrating the compound's relevance in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).

properties

IUPAC Name

tert-butyl N-[(2E)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)12-7-8(13-15)9-5-4-6-17-9/h4-6,15H,7H2,1-3H3,(H,12,14)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCDUUNKHNEUPU-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.